(1R,2R)-2-(((R)-1-Phenylethyl)amino)cyclopentan-1-ol
Description
(1R,2R)-2-(((R)-1-Phenylethyl)amino)cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a phenylethylamino substituent at the C2 position. Its molecular formula is C₁₃H₁₉NO (molecular weight: 205.30 g/mol), with stereochemical specificity at both the cyclopentanol (1R,2R) and phenylethyl (R) groups.
Properties
IUPAC Name |
2-(1-phenylethylamino)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(11-6-3-2-4-7-11)14-12-8-5-9-13(12)15/h2-4,6-7,10,12-15H,5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTOQDRFDAUSLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-((®-1-Phenylethyl)amino)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and ®-1-phenylethylamine.
Formation of Intermediate: The cyclopentanone undergoes a reductive amination reaction with ®-1-phenylethylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Cyclization: The intermediate formed is then subjected to cyclization under acidic or basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of (1R,2R)-2-((®-1-Phenylethyl)amino)cyclopentan-1-ol may involve:
Large-Scale Reductive Amination: Utilizing large reactors and continuous flow systems to ensure efficient mixing and reaction completion.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-((®-1-Phenylethyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Chiral Synthesis: Used as a chiral building block in the synthesis of complex molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its unique structure.
Receptor Binding: Studied for its ability to bind to certain biological receptors.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Industry
Material Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which (1R,2R)-2-((®-1-Phenylethyl)amino)cyclopentan-1-ol exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways related to its target.
Comparison with Similar Compounds
Structural Modifications in Cyclopentanol Derivatives
Key analogs differ in substituents, stereochemistry, or functional groups, leading to variations in physicochemical properties and reactivity. Below is a comparative analysis:
Stereochemical Considerations
- The (1R,2R) configuration in the target compound and its analogs is critical for enantioselective synthesis. For example, (1R,2R)-2-(Furan-2-yl)cyclopentan-1-ol was synthesized with 92% enantiomeric excess using chiral hydroboration agents, underscoring the role of stereochemistry in reaction efficiency .
- In contrast, (±)-trans-2-(2-Furanyl)cyclopentanol () lacked stereocontrol, resulting in a racemic mixture and lower utility in asymmetric applications.
Physicochemical and Spectral Data
- Spectroscopy: The ¹³C NMR of (1R,2R)-2-(Furan-2-yl)cyclopentan-1-ol () confirmed stereochemistry, with distinct peaks for the furan and cyclopentanol carbons. Similar analyses for the target compound would highlight shifts due to the phenylethylamino group.
- HPLC Purity : Chiral HPLC (CHIRALPAK IC-3) resolved enantiomers of furan derivatives (), a method applicable to the target compound for quality control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
